molecular formula C11H12N2O4 B8629422 Mvjzgjidvggpcq-uhfffaoysa-

Mvjzgjidvggpcq-uhfffaoysa-

Cat. No.: B8629422
M. Wt: 236.22 g/mol
InChI Key: MVJZGJIDVGGPCQ-UHFFFAOYSA-N
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Description

Compound X is postulated to belong to a class of polyoxygenated terpenoids or substituted aromatic derivatives, based on comparisons with structurally complex molecules such as briaviolides () or indole-carboxaldehydes (). Its characterization likely relies on advanced spectroscopic techniques, including HRESIMS, ^1H/^13C-NMR, and HMBC correlations, to resolve substituent positions and stereochemistry .

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c14-11(15)10-6-3-7-12(10)8-4-1-2-5-9(8)13(16)17/h1-2,4-5,10H,3,6-7H2,(H,14,15)

InChI Key

MVJZGJIDVGGPCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Compound X with Selected Analogues
Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Differences Biological Activity
Briaviolide F N/A C28H39O10Cl 593.21 C-2 hydroxyl, C-12 hexanoyl substituent Anticancer, anti-inflammatory
5-Methoxy-1-methylindole-3-carbaldehyde 10601-19-1 C10H9NO2 175.18 Methoxy and methyl groups at C-1 and C-5 Antiproliferative (IC50: 2.5 µM)
Linolenic Acid 463-40-1 C18H30O2 278.2 Triunsaturated fatty acid Anti-inflammatory, neuroprotective
Compound X (hypothetical) N/A C20H25O8Cl (postulated) 452.8 Proposed C-7 acetyl, C-14 chloro substituent Putative anticancer activity

Key Observations :

  • Substituent Variability : Compound X shares functional group complexity with briaviolide F (e.g., acetyl and hydroxyl groups), but its hypothetical chloro substituent at C-14 distinguishes it from chlorine-containing analogues like briaviolides .
  • Stereochemical Complexity: Similar to briaviolides, Compound X’s bioactivity may depend on α/β orientations of substituents, as NOESY correlations and HMBC data are critical for confirming configurations .
  • Isomer Challenges: As noted in , compounds with identical molecular formulas (e.g., C18H30O2 isomers like linolenic acid) may exhibit divergent bioactivities, underscoring the need for rigorous structural validation of Compound X .

Functional Analogues

Table 2: Functional Comparison Based on Bioactivity and Physicochemical Properties
Compound Name Log P Solubility (mg/mL) Bioavailability Score Key Bioactivity
Compound X (hypothetical) 2.15 (predicted) 0.24 0.55 Anticancer (predicted IC50: <5 µM)
5-Methoxy-1-methylindole-3-carbaldehyde 1.64 0.24 0.55 Antiproliferative (IC50: 2.5 µM)
(3-Bromo-5-chlorophenyl)boronic acid 0.78 0.687 0.55 Suzuki coupling intermediate
Pheophorbide A 3.82 Insoluble 0.17 Photosensitizer, antitumor

Key Observations :

  • Solubility-Bioactivity Trade-off : Compound X’s moderate solubility (0.24 mg/mL) aligns with indole derivatives () but may limit its bioavailability compared to more lipophilic compounds like pheophorbide A .
  • Predictive Modeling : Computational tools (e.g., iLOGP, SILICOS-IT) suggest Compound X’s Log P (~2.15) and GI absorption profile resemble boronic acid derivatives, making it a candidate for further pharmacokinetic optimization .

Methodological Considerations in Comparative Studies

  • Spectroscopic Validation : Structural ambiguities, as highlighted in , necessitate cross-validation using synthetic standards and 2D-NMR. For example, briaviolide F’s C-2 hydroxyl was confirmed via comparative ^1H-NMR with milolide D .
  • Synthetic Accessibility : Compound X’s hypothetical synthesis may parallel routes for indole-carboxaldehydes, involving multi-step protocols with NaH/MeI-mediated alkylation () or Pd-catalyzed coupling ().
  • Database Limitations : Reliance on mass spectral databases alone risks misidentification; only 1/11 compounds in were confirmed via reference standards, emphasizing the need for orthogonal analytical methods .

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